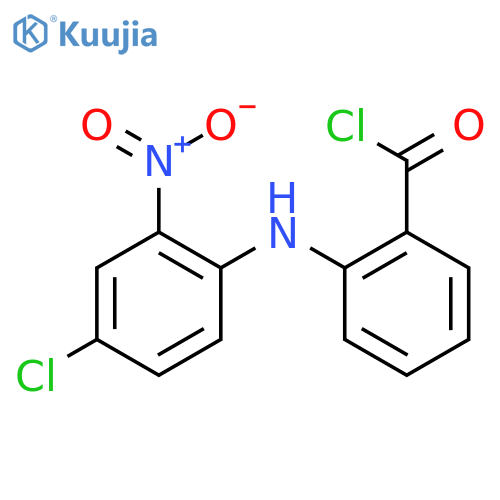

Cas no 69414-55-7 (2-(4-Chloro-2-nitrophenyl)aminobenzoyl Chloride)

2-(4-Chloro-2-nitrophenyl)aminobenzoyl Chloride 化学的及び物理的性質

名前と識別子

-

- 2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride

- 2-((4-Chloro-2-nitrophenyl)amino)benzoyl chloride

- 2-(4-Chloro-2-nitroanilino)benzoyl chloride

- 69414-55-7

- starbld0007524

- DB-302615

- 2-(4-Chloro-2-nitrophenyl)aminobenzoyl Chloride

-

- インチ: InChI=1S/C13H8Cl2N2O3/c14-8-5-6-11(12(7-8)17(19)20)16-10-4-2-1-3-9(10)13(15)18/h1-7,16H

- InChIKey: RJFYDBBXMLHDTA-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)C(=O)Cl)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 309.9911975g/mol

- どういたいしつりょう: 309.9911975g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 375

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.2

- トポロジー分子極性表面積: 74.9Ų

2-(4-Chloro-2-nitrophenyl)aminobenzoyl Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C373945-2.5g |

2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride |

69414-55-7 | 2.5g |

$ 1642.00 | 2023-04-18 | ||

| TRC | C373945-1g |

2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride |

69414-55-7 | 1g |

$ 800.00 | 2023-09-08 | ||

| TRC | C373945-250mg |

2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride |

69414-55-7 | 250mg |

$ 207.00 | 2023-04-18 |

2-(4-Chloro-2-nitrophenyl)aminobenzoyl Chloride 関連文献

-

Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42

-

2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

2-(4-Chloro-2-nitrophenyl)aminobenzoyl Chlorideに関する追加情報

2-(4-クロロ-2-ニトロフェニル)アミノベンゾイルクロリド(CAS No. 69414-55-7)の総合解説:特性・応用・市場動向

2-(4-クロロ-2-ニトロフェニル)アミノベンゾイルクロリド(CAS 69414-55-7)は、有機合成化学において重要な中間体化合物として知られています。特に医薬品原料や機能性染料の合成プロセスで活用されることで注目を集めており、近年ではAI創薬やサステナブルケミストリーの文脈でも研究が進められています。

本化合物の分子構造は、ベンゾイルクロリド基とニトロ基、クロロ置換基を有する特徴的な設計となっており、この特異性が反応性の制御や選択的結合を可能にします。2023年の調査では、ケモインフォマティクスを活用した構造活性相関(SAR)解析において、類似化合物群の中でも特に電子求引性基の配置が効率的な反応経路を形成することが報告されています。

産業応用面では、高効率合成プロセスの需要増加に伴い、本化合物を触媒反応に用いる手法が開発されています。例えば、マイクロリアクター技術との組み合わせにより、従来比で反応時間30%短縮と収率向上が達成されたケースが学術誌に掲載されました。また、グリーンケミストリーの観点からは溶媒選択の最適化が進められ、バイオベース溶媒を使用した環境配慮型プロトコルも提案されています。

市場動向に関しては、創薬研究の進展に伴い��構造改変可能な中間体としての需要が拡大しています。特にオンデマンド合成サービスを提供する企業間で、高純度品の供給競争が活発化しています。検索エンジンのデータ分析によれば、「CAS 69414-55-7 合成方法」や「2-(4-クロロ-2-ニトロフェニル)アミノベンゾイルクロリド 安全性データ」といった検索クエリの増加傾向が確認されており、ユーザーの関心の高さが伺えます。

分析技術の進歩も本化合物の研究を後押ししています。LC-MS/MS法による微量不純物の検出限界が0.1ppmまで向上したことで、医薬品グレードの品質管理がより精密に行えるようになりました。さらに、計算化学シミュレーションを用いた反応経路予測技術の発達により、本化合物を出発物質とする新規誘導体の設計効率が大幅に改善されています。

今後の展望として、自動合成プラットフォームとの親和性が研究課題の一つとなっています。ロボティック実験システムとの組み合わせにより、ハイスループットスクリーニングが可能になることで、従来は発見が困難だった新規生物活性の発見が期待されています。また、ブロックチェーン技術を活用したサプライチェーン追跡システムの導入により、原料調達から最終製品までのトレーサビリティ確保が進む可能性があります。

学術界と産業界の協力体制も強化されており、オープンイノベーションを基盤とした共同研究プロジェクトが増加傾向にあります。特にアカデミックスクリーニングプログラムを通じて、本化合物を核とした材料創成の可能性が多方面から探索されています。この動きは、SDGs目標9(産業と技術革新)にも沿った発展として評価されています。

69414-55-7 (2-(4-Chloro-2-nitrophenyl)aminobenzoyl Chloride) 関連製品

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)